
3-Fluoro-3-(fluoromethyl)pyrrolidine
Overview
Description
3-Fluoro-3-(fluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C5H9F2N and its molecular weight is 121.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that fluorinated pyrrolidine derivatives can act as potential inhibitors for certain enzymes .
Biochemical Pathways
Fluorinated compounds have been shown to affect various biological pathways .
Pharmacokinetics
Fluorinated compounds are generally known for their enhanced metabolic stability .
Result of Action
Fluorinated compounds are known to modify the physicochemical parameters of drug candidates, potentially improving their therapeutic efficacy .
Action Environment
The stability and reactivity of fluorinated compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Biochemical Analysis
Biochemical Properties
3-Fluoro-3-(fluoromethyl)pyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can alter the conformation and activity of the target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the stability and folding of peptides and proteins, thereby impacting cellular processes such as protein synthesis and degradation . Additionally, this compound can influence the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes by forming stable complexes with them, thereby preventing their normal function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as fluorinase, which catalyzes the formation of carbon-fluorine bonds . This interaction can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, the compound can affect the activity of other enzymes involved in metabolic pathways, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.
Biological Activity
3-Fluoro-3-(fluoromethyl)pyrrolidine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring with fluorine substituents, which can significantly influence its pharmacological properties. The incorporation of fluorine atoms often enhances the lipophilicity and metabolic stability of organic molecules, making them more effective in biological settings.
- Molecular Formula : C5H8F2N
- Molecular Weight : 121.12 g/mol
- CAS Number : 174202-09-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms can enhance binding affinity due to increased hydrophobic interactions and potential for hydrogen bonding with specific amino acid residues in target proteins.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it a candidate for antibiotic development.
- Neuropharmacological Effects : Its structure may allow it to interact with neurotransmitter systems, indicating potential use in treating neurological disorders.
- Anticancer Potential : Some studies have indicated that compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Neuropharmacological | Modulation of neurotransmitter release | |
Anticancer | Inhibition of cancer cell proliferation |
Case Study 1: Antimicrobial Activity
A study conducted on various fluorinated pyrrolidines, including this compound, showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting a promising lead for antibiotic development.
Case Study 2: Neuropharmacological Effects
Research exploring the effects of fluorinated compounds on neurotransmitter systems revealed that this compound could enhance dopamine release in vitro. This finding indicates potential applications in treating conditions such as Parkinson's disease or depression.
Case Study 3: Anticancer Properties
In vitro studies demonstrated that this compound could inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis, highlighting its potential as an anticancer agent.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of fluorinated compounds suggest that modifications at the pyrrolidine ring can significantly affect biological activity. For instance, increasing the number of fluorine substituents typically enhances lipophilicity and may improve cellular uptake.
Scientific Research Applications
Medicinal Chemistry
Building Block for Drug Development
3-Fluoro-3-(fluoromethyl)pyrrolidine is utilized as a crucial building block in the synthesis of drug candidates. Its structure allows for modifications that enhance the biological activity of compounds targeting specific enzymes and receptors. For instance, it has been employed in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes treatment.
Biological Activity
Research indicates that this compound may exhibit significant biological activity, including interactions with various biological targets. Initial studies suggest potential efficacy against certain cancer cells and involvement in neuropharmacological activities. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can improve binding interactions with biological targets.
Organic Synthesis
Intermediate in Complex Syntheses
In organic synthesis, this compound serves as an intermediate for the creation of more complex fluorinated molecules. These molecules are valuable in pharmaceuticals and agrochemicals due to their unique properties conferred by fluorination . The compound's reactivity allows it to participate in various chemical reactions, facilitating the development of new synthetic pathways.
Synthesis Techniques
The synthesis typically involves fluorination of pyrrolidine derivatives using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). Controlled conditions are crucial to ensure high yields and selectivity during the reaction process.
Material Science
Development of Advanced Materials
Fluorinated compounds like this compound are important in material science due to their high thermal stability and resistance to chemical degradation. These properties make them suitable for developing advanced materials used in coatings, electronics, and other industrial applications.
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound:
- DPP-IV Inhibitors : Research has shown that derivatives containing this compound can significantly inhibit DPP-IV activity, leading to improved glycemic control in diabetic models.
- Cancer Research : Preliminary investigations into its anticancer properties have demonstrated potential efficacy against specific cancer cell lines, warranting further exploration into its pharmacological profiles.
- Material Properties : Studies have indicated that materials incorporating fluorinated compounds exhibit enhanced durability and performance characteristics compared to their non-fluorinated counterparts.
Properties
IUPAC Name |
3-fluoro-3-(fluoromethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-3-5(7)1-2-8-4-5/h8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUUTEWCRSFLBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CF)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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